Dynorphin A (1-11) amide is a peptide derived from dynorphin A, which is an endogenous opioid peptide that plays a significant role in pain modulation, stress response, and various neurophysiological processes. Dynorphin A (1-11) amide consists of the first eleven amino acids of dynorphin A, terminating with an amide group, which enhances its stability and biological activity. This compound primarily interacts with kappa opioid receptors, exhibiting distinct pharmacological properties compared to other opioid peptides.
Dynorphin A is derived from the precursor protein pro-dynorphin, which is expressed in various regions of the central nervous system. It is synthesized in neurons and released as part of the body’s response to stress and pain. Dynorphin A (1-11) amide is synthesized through chemical methods for research purposes.
Dynorphin A (1-11) amide falls under the classification of opioid peptides. It specifically acts as a kappa opioid receptor agonist, which distinguishes it from other opioid peptides that may target mu or delta receptors.
The synthesis of Dynorphin A (1-11) amide can be achieved using solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a solid support, facilitating the formation of peptide bonds while minimizing side reactions.
The molecular structure of Dynorphin A (1-11) amide consists of eleven amino acids with a specific sequence that contributes to its receptor binding affinity and biological activity. The structure can be represented as follows:
The molecular weight of Dynorphin A (1-11) amide is approximately 1,200 Da. Its structure includes aromatic residues that contribute to hydrophobic interactions with kappa opioid receptors.
The primary chemical reactions involved in the synthesis of Dynorphin A (1-11) amide include:
The use of dichloromethane and N,N-dimethylformamide as solvents during cyclization reactions helps maintain solubility and reaction efficiency at elevated temperatures.
Dynorphin A (1-11) amide exerts its effects primarily through agonistic action on kappa opioid receptors located in the central nervous system. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to:
Studies have shown that dynorphins can produce analgesic effects while also contributing to dysphoria and other mood alterations due to their unique receptor interactions .
Dynorphin A (1-11) amide is primarily used in research settings for:
Dynorphin A (Dyn A), first isolated from porcine pituitary in 1979, represents one of the most potent endogenous opioid peptides, with its name derived from the Greek "dynamis" (power) and "orphin" (endogenous morphine peptide), reflecting its extraordinary potency [8]. The full-length heptadecapeptide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln) was found to exhibit preferential binding to kappa opioid receptors (KOR). Subsequent research revealed that truncation to Dynorphin A (1-13) retained significant KOR affinity and activity, paving the way for developing shorter bioactive analogs. This led to the strategic design of Dynorphin A (1-11) amide (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-NH₂), which emerged as a critical research tool in the 1990s [1] [4]. The amidated C-terminus conferred improved metabolic stability while preserving the core pharmacophore necessary for KOR interaction. This peptide represented a significant advancement in structure-activity relationship studies, allowing researchers to probe the essential elements required for KOR selectivity without the synthetic challenges associated with the full-length peptide [4].
Dynorphin A (1-11) amide functions as a potent endogenous ligand for kappa opioid receptors (KOR), which are G-protein coupled receptors widely distributed throughout the central nervous system. Within the endogenous opioid system, dynorphins are derived from the precursor protein prodynorphin (PDYN), which undergoes post-translational processing to yield multiple bioactive peptides, including dynorphin A, dynorphin B, and α/β-neoendorphins [2] [4]. Dynorphin A (1-11) amide retains the N-terminal "message" domain (Tyr-Gly-Gly-Phe) common to most opioid peptides, along with a significant portion of the C-terminal "address" sequence unique to dynorphins that confers receptor selectivity [6]. This peptide exhibits dual functionality as both a neurotransmitter and neuromodulator, with particularly high expression in stress-responsive neurocircuitry including the hypothalamus, amygdala, hippocampus, and bed nucleus of the stria terminalis [5] [8]. Its physiological roles extend to modulation of pain perception, stress responses, emotional states, and reward processing, making it a crucial component in homeostasis and adaptive responses to environmental challenges [5] [7].
The strategic truncation to Dynorphin A (1-11) addressed several pharmacological challenges associated with the native peptide. Full-length Dyn A (1-17) exhibits poor metabolic stability with a plasma half-life of approximately 2.5 minutes due to rapid cleavage by peptidases, particularly between Arg⁶-Arg⁷, Ile⁸-Arg⁹, and Lys¹³-Leu¹⁴ residues [4] [6]. The (1-11) fragment retains the minimal structural elements required for high-affinity KOR binding while eliminating vulnerable cleavage sites in the C-terminal region. C-terminal amidation (-NH₂ instead of -OH) further enhances metabolic stability by preventing carboxypeptidase-mediated degradation and mimics the natural C-terminal configuration observed in many bioactive neuropeptides [4]. This modification also influences the peptide's conformational dynamics, promoting a bioactive secondary structure that favors receptor interaction. Importantly, the amidated form demonstrates preserved receptor binding affinity (KOR Ki = 0.05-0.39 nM) comparable to the native peptide, while exhibiting improved selectivity profiles over mu (MOR) and delta (DOR) opioid receptors [1] [3]. These design elements collectively address the inherent limitations of endogenous dynorphins while maximizing pharmacological relevance for research applications.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8